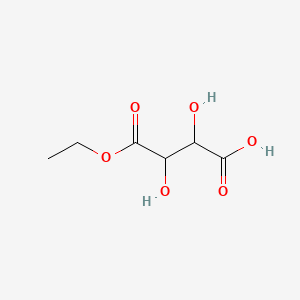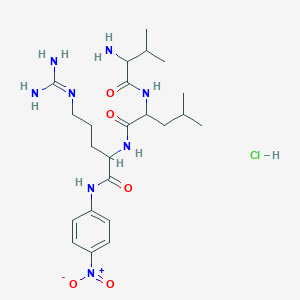
D-Val-leu-arg P-nitroanilide hydrochloride salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Val-leu-arg P-nitroanilide hydrochloride salt: is a synthetic peptide substrate commonly used in biochemical research. It is known for its role in the study of protease activity, particularly in the context of enzyme kinetics and inhibitor screening. The compound is characterized by its white crystalline solid form and high solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Val-leu-arg P-nitroanilide hydrochloride salt typically involves the reaction of D-Val-leu-arg P-nitroanilide with hydrochloric acid. The process includes dissolving the compound in an appropriate solvent, adding hydrochloric acid, and heating the mixture. The final product is obtained through crystallization or other purification methods .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of peptide substrates like this compound generally follows similar principles as laboratory-scale synthesis, with adjustments for scale and efficiency. This includes optimizing reaction conditions, solvent use, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: D-Val-leu-arg P-nitroanilide hydrochloride salt primarily undergoes hydrolysis reactions catalyzed by proteases. These reactions involve the cleavage of peptide bonds, resulting in the release of p-nitroaniline, which can be quantitatively measured .
Common Reagents and Conditions:
Hydrolysis: Proteases such as trypsin or chymotrypsin are commonly used to catalyze the hydrolysis of this compound.
Oxidation and Reduction: While not commonly associated with this compound, standard reagents like hydrogen peroxide or sodium borohydride could theoretically be used for oxidation or reduction reactions, respectively.
Major Products: The primary product of the hydrolysis reaction is p-nitroaniline, which is a yellow compound that can be detected spectrophotometrically .
Scientific Research Applications
Chemistry: D-Val-leu-arg P-nitroanilide hydrochloride salt is used as a substrate in enzyme kinetics studies to measure the activity of various proteases. It helps in understanding the catalytic mechanisms and substrate specificity of these enzymes .
Biology: In biological research, this compound is employed to study the activity of proteolytic enzymes in different organisms, including bacteria and earthworms. It is also used in the screening of protease inhibitors, which are important in drug development .
Medicine: The compound is valuable in medical research for evaluating the efficacy of protease inhibitors, which are potential therapeutic agents for diseases involving protease dysregulation, such as cancer and inflammatory conditions .
Industry: In the industrial sector, this compound is used in quality control processes to assess the activity of proteases in various products, including detergents and food processing enzymes .
Mechanism of Action
The mechanism of action of D-Val-leu-arg P-nitroanilide hydrochloride salt involves its hydrolysis by proteases. The peptide bond between the arginine and p-nitroaniline moieties is cleaved, releasing p-nitroaniline. This reaction is often monitored spectrophotometrically, as p-nitroaniline absorbs light at a specific wavelength, allowing for quantitative measurement of enzyme activity . The molecular targets are the active sites of proteases, where the substrate binds and undergoes catalysis .
Comparison with Similar Compounds
D-Val-leu-lys P-nitroanilide dihydrochloride: Similar in structure but with lysine instead of arginine, used in similar protease activity assays.
N-Succinyl-L-phenylalanine-p-nitroanilide: Another peptide substrate used for studying protease activity, particularly chymotrypsin.
N-Benzoyl-Pro-Phe-Arg-p-nitroanilide hydrochloride: Used for thrombin activity assays.
Uniqueness: D-Val-leu-arg P-nitroanilide hydrochloride salt is unique due to its specific sequence, which makes it a preferred substrate for certain proteases like trypsin. Its high solubility and stability also contribute to its widespread use in research .
Properties
Molecular Formula |
C23H39ClN8O5 |
|---|---|
Molecular Weight |
543.1 g/mol |
IUPAC Name |
2-[(2-amino-3-methylbutanoyl)amino]-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C23H38N8O5.ClH/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36;/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27);1H |
InChI Key |
PMJYPWQXVJFMKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/structure/B12318683.png)

![[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate](/img/structure/B12318694.png)
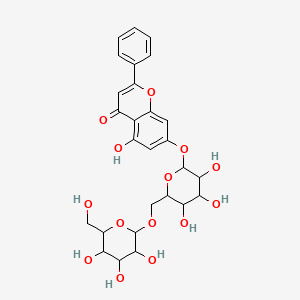
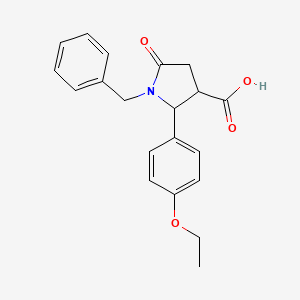
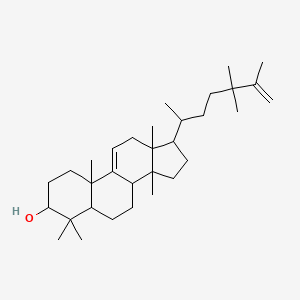
![2-{3-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid](/img/structure/B12318705.png)
![[2,4-Dihydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]-(4-hydroxyphenyl)methanone](/img/structure/B12318706.png)
![15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicos-19-ene-19-carboxamide](/img/structure/B12318708.png)
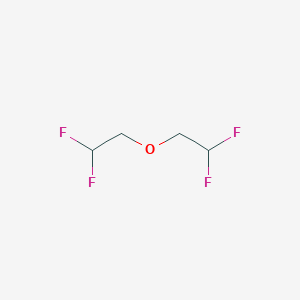
![methyl 5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12318730.png)
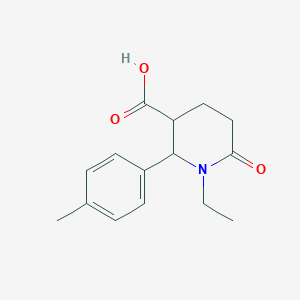
![N-[1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide](/img/structure/B12318749.png)
